N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Historical Development and Research Evolution
The exploration of cyclopenta[d]pyrimidine derivatives began in the late 20th century, initially focusing on their role as dihydrofolate reductase (DHFR) inhibitors. Early work in 1998 synthesized 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues, such as 15a–c , which showed inhibitory activity against Pneumocystis carinii and Toxoplasma gondii DHFR. These compounds, however, exhibited greater potency against mammalian enzymes, limiting their therapeutic utility.
The 2010s marked a paradigm shift with the discovery of cyclopenta[d]pyrimidines as microtubule-targeting agents. For example, 4 and 5 (methoxy-naphthyl-substituted derivatives) revealed the impact of conformational flexibility on biological activity. While 4 was inactive due to restricted naphthyl rotation, 5 demonstrated free rotation, enabling potent microtubule depolymerization and antiproliferative effects. This period also saw the integration of computational methods, such as docking studies using Schrödinger’s Maestro, to optimize interactions with tubulin’s colchicine-binding site.
Significance in Medicinal Chemistry Research
Cyclopenta[d]pyrimidines are prized for their ability to modulate critical biological pathways through strategic substitutions. Key advancements include:
- Microtubule Disruption : Derivatives like 5 bind to tubulin’s αβ interface, forming hydrophobic interactions with residues such as Leuβ252 and Alaβ316, while hydrogen bonding with water molecules near Valβ238. This mechanism mirrors colchicine but with improved solubility profiles.
- Overcoming Drug Resistance : Compound 12k , a pyrimidine dihydroquinoxalinone hybrid, retained potency against paclitaxel-resistant A375/TxR melanoma cells, achieving 90% tumor growth inhibition in vivo.
- Structural Versatility : Substituents at the C2 (pyrimidine) and C4 (naphthyl) positions significantly influence activity. For instance, replacing a phenyl group with a 5-methoxynaphthyl moiety in 5 enhanced hydrophobic interactions with tubulin’s colchicine site.
Table 1: Key Cyclopenta[d]pyrimidine Derivatives and Their Biological Activities
Current Research Landscape and Challenges
Recent studies prioritize optimizing pharmacokinetic properties and target specificity:
- Metabolic Stability : Analogues like 3 (N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine) exhibit extended half-lives (>300 minutes in liver microsomes) due to slow oxidation of the methylthio group to sulfoxide.
- Solubility Enhancements : Introducing hydrophilic groups, such as methoxy or hydroxyl moieties, in pyrimidine dihydroquinoxalinones improved water solubility to 26.4 μg/mL while maintaining potency.
- In Vivo Efficacy : In U251 glioma xenografts, 5 reduced tumor volume by 70% at 10 mg/kg, outperforming temozolomide (50% reduction).
Challenges persist in balancing lipophilicity and solubility, as excessive hydrophobic substituents impair bioavailability. Additionally, metabolite identification remains critical, as seen with 3 ’s sulfoxide derivative retaining activity but requiring dose adjustments.
Emerging Trends in Heterocyclic Scaffold Development
Innovations focus on hybrid scaffolds and computational-driven design:
- Hybrid Architectures : Combining cyclopenta[d]pyrimidine with dihydroquinoxalinone (e.g., 12k ) or furan groups enhances tubulin binding through dual hydrogen-bonding and π-stacking interactions.
- AI-Driven Optimization : Machine learning models predict substituent effects on tubulin affinity, reducing synthetic trial-and-error.
- Green Synthesis : Catalyst-free cyclization reactions, such as NaH-mediated intramolecular coupling, improve yields (e.g., 85% for 18c ).
Table 2: Emerging Cyclopenta[d]pyrimidine Hybrids
| Hybrid Scaffold | Target | Advantage |
|---|---|---|
| Pyrimidine-quinoxalinone | Colchicine site | Dual H-bonding, resistance reversal |
| Furan-cyclopenta[d]pyrimidine | ATP-binding pocket | Enhanced selectivity for kinase domains |
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-14-8-9-19(29-2)17(11-14)23-20(26)13-31-21-16-6-3-7-18(16)25(22(27)24-21)12-15-5-4-10-30-15/h4-5,8-11H,3,6-7,12-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWCUQSTLKVZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 441.5 g/mol
- CAS Number : 899747-28-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antiviral and anticancer applications. The following sections delve into specific activities and mechanisms.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated against several viruses, demonstrating significant efficacy:
| Virus Type | EC (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|
| Vaccinia Virus | 0.20 | >300 | >1500 |
| Cowpox Virus | 0.21 | >300 | >1428 |
The selectivity index indicates a high therapeutic window, making it a promising candidate for further development in antiviral therapies .
Anticancer Activity
The compound has also shown promise in cancer research. It affects various cancer cell lines through different mechanisms:
-
Mechanism of Action :
- Induces apoptosis in cancer cells by activating caspase pathways.
- Inhibits key signaling pathways involved in cell proliferation and survival, such as the MEK/ERK pathway.
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The furan ring contributes to enhanced interaction with viral proteins.
- The dimethoxyphenyl group is crucial for cytotoxic activity against cancer cells.
Safety and Toxicology
Toxicological assessments reveal that the compound exhibits low toxicity to healthy cells while maintaining efficacy against targeted pathogens and cancer cells. The CC values indicate a favorable safety profile for therapeutic use .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibit significant antitumor properties. For example, studies involving related structures have shown promising results against various cancer cell lines . The mechanism of action is thought to involve the inhibition of specific pathways critical for tumor growth and survival.
Enzyme Inhibition
This compound may also function as an inhibitor of key enzymes involved in disease processes. For instance, derivatives of similar compounds have been studied as inhibitors of geranylgeranyl diphosphate synthase (GGDPS), which plays a role in cancer progression . The inhibitory effects observed suggest that this compound could be explored as a lead compound for developing new anticancer agents.
Case Study 1: Anticancer Screening
In a recent study evaluating various triazole-containing hybrids for their anticancer activity, compounds structurally similar to this compound were found to exhibit IC50 values in the low micromolar range against human breast cancer cells. These findings highlight the potential of this class of compounds in cancer therapeutics .
Case Study 2: Mechanistic Studies
Further investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis and Western blotting techniques . Such mechanistic insights are crucial for understanding how this compound could be utilized in clinical settings.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their substituent variations are summarized below:
Key Observations:
Physicochemical Properties
Melting points and spectral data for analogs provide insights into stability and purity:
The target compound is expected to exhibit a melting point between 190–230°C, consistent with analogs bearing rigid heterocyclic cores . Its LC-MS profile would likely show a molecular ion peak >400 m/z due to the larger molecular weight from the furan and methoxy groups.
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1: Alkylation of a thiopyrimidinone core (e.g., 6-methyl-2-thiopyrimidin-4-one) using sodium methylate (2.6–2.8-fold molar excess) to activate the thiol group .
- Step 2: Reaction with N-aryl-substituted 2-chloroacetamides under controlled conditions (e.g., DMF solvent, 60–80°C) to form the thioether linkage .
- Characterization: Intermediates are confirmed via ¹H NMR (e.g., NHCO resonance at δ 10.10 ppm) and LC-MS (e.g., [M+H]+ at m/z 344.21) .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
- ¹H NMR: Identifies functional groups (e.g., acetamide NH at δ 10.10 ppm, furan protons at δ 6.01 ppm) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
- Elemental Analysis: Validates C, H, N, and S content (e.g., deviations <0.1% indicate high purity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for analogous cyclopenta[d]pyrimidine derivatives?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature Control: Maintaining 60–80°C minimizes side reactions (e.g., over-alkylation) .
- Statistical Optimization: Design of Experiments (DoE) models can systematically vary parameters (e.g., reagent ratios, time) to maximize yield .
Q. What substituent effects influence the compound’s pharmacological activity, and how are these analyzed?
- Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethoxy (e.g., in EVT-2736818) enhance target binding affinity but may reduce solubility .
- Methoxy Groups: The 2,5-dimethoxyphenyl moiety balances lipophilicity and metabolic stability .
- Methodology: Structure-Activity Relationship (SAR) studies compare analogs via in vitro assays (e.g., enzyme inhibition) and computational docking .
Q. How should researchers address contradictions in spectroscopic or elemental analysis data?
- Case Example: A 0.07% deviation in carbon content (theoretical vs. experimental) suggests trace solvents or incomplete drying.
- Solutions:
- Repurification: Recrystallization or column chromatography removes impurities .
- Instrument Calibration: Ensure NMR/MS instruments are calibrated with certified standards .
- Batch Documentation: Track synthetic batches to identify systematic errors (e.g., inconsistent reagent quality) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
